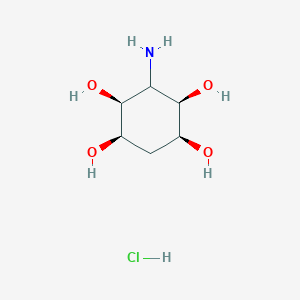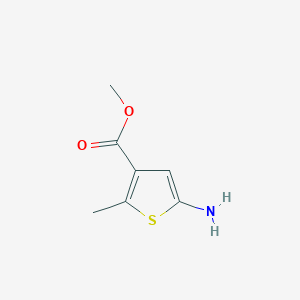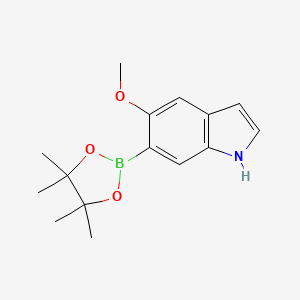![molecular formula C6H7N3O4 B13549610 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxycarbonyl group attached to the triazole ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Huisgen cycloaddition reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxycarbonyl group can also participate in esterification reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-3-yl]acetic acid
- 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-4-yl]acetic acid
Uniqueness
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with other molecules. The position of the methoxycarbonyl group can affect the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
Eigenschaften
Molekularformel |
C6H7N3O4 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
2-(4-methoxycarbonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-7-9(8-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
InChI-Schlüssel |
MONHZCDTUBJRMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(N=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)








![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
